molecular formula C22H15ClFNO2 B11990259 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

Cat. No.: B11990259
M. Wt: 379.8 g/mol
InChI Key: WTRSNEROJQVXIL-CTTWKOHPSA-N
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Description

4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is an organic compound that features both fluorine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate typically involves a multi-step process:

    Formation of the imine: The initial step involves the condensation of 4-fluoroaniline with 4-formylbenzoic acid under acidic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 4-chlorocinnamic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, bromine for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or bromo derivatives.

Scientific Research Applications

4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl (2E)-3-(4-fluorophenyl)-2-propenoate
  • 4-{(E)-[(4-bromophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate
  • 4-{(E)-[(4-methylphenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

Uniqueness

The unique combination of fluorine and chlorine substituents in 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H15ClFNO2

Molecular Weight

379.8 g/mol

IUPAC Name

[4-[(4-fluorophenyl)iminomethyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C22H15ClFNO2/c23-18-6-1-16(2-7-18)5-14-22(26)27-21-12-3-17(4-13-21)15-25-20-10-8-19(24)9-11-20/h1-15H/b14-5+,25-15?

InChI Key

WTRSNEROJQVXIL-CTTWKOHPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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